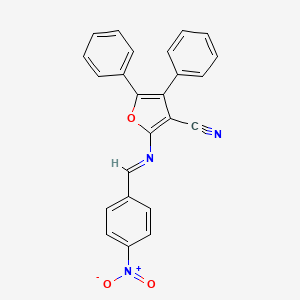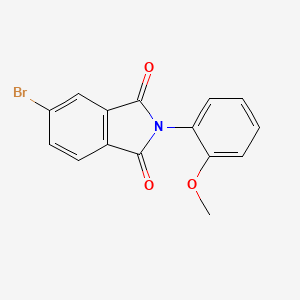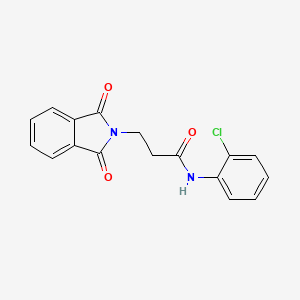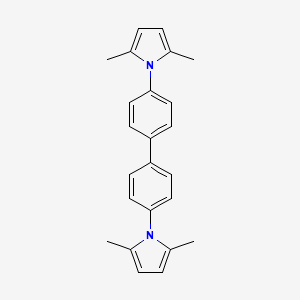![molecular formula C20H15Cl3IN3OS B11706345 N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide](/img/structure/B11706345.png)
N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of trichloro, iodoanilino, carbothioyl, and naphthamide groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the trichloroethyl intermediate: This step involves the reaction of a suitable precursor with trichloroacetyl chloride under controlled conditions.
Introduction of the iodoanilino group: The intermediate is then reacted with 2-iodoaniline in the presence of a base to form the iodoanilino derivative.
Formation of the carbothioyl group: The iodoanilino derivative is further reacted with a thiocarbonyl reagent to introduce the carbothioyl group.
Coupling with 1-naphthamide: Finally, the compound is coupled with 1-naphthamide under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can lead to cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-1-naphthamide can be compared with other similar compounds, such as:
N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)pentanamide: Similar structure but with a pentanamide group instead of naphthamide.
2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)acetamide: Contains an ethylphenoxy group and acetamide instead of naphthamide.
N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]heptanamide: Features a dioxidotetrahydrothienyl group and heptanamide instead of naphthamide.
Propriétés
Formule moléculaire |
C20H15Cl3IN3OS |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15Cl3IN3OS/c21-20(22,23)18(27-19(29)25-16-11-4-3-10-15(16)24)26-17(28)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,18H,(H,26,28)(H2,25,27,29) |
Clé InChI |
IXQQDDYBVNLUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B11706275.png)

![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706286.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11706288.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706297.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11706299.png)
![1-[3',4-bis(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11706312.png)



![2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11706340.png)
![2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11706341.png)
![3-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11706347.png)
